molecular formula C26H21N5O4S B1139231 Cdk9-IN-1 CAS No. 1415559-43-1

Cdk9-IN-1

Cat. No.: B1139231
CAS No.: 1415559-43-1
M. Wt: 499.5 g/mol
InChI Key: CKUFOBCNTCLXJP-UHFFFAOYSA-N
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Description

CDK9-IN-1 is a novel and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxyl-terminal domain of RNA polymerase II. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .

Preparation Methods

The preparation of CDK9-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of medicinal chemistry techniques to develop a potent and selective inhibitor with low toxicity. The synthesis typically involves multiple steps, including the formation of key intermediates and final coupling reactions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

CDK9-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .

Mechanism of Action

The mechanism of action of CDK9-IN-1 involves the inhibition of cyclin-dependent kinase 9-mediated transcription. This compound binds to the active site of cyclin-dependent kinase 9, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to a decrease in the levels of key pro-survival proteins, such as myeloid cell leukemia 1 and MYC oncoprotein, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved in this process include the positive transcription elongation factor b complex and the modulation of transcriptional elongation .

Properties

IUPAC Name

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFOBCNTCLXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735344
Record name N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-43-1
Record name N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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